2,4-Dibromo-3,5-dichloroaniline
Overview
Description
2,4-Dibromo-3,5-dichloroaniline is a chemical compound with the molecular formula C6H3Br2Cl2N . It is a solid substance and is used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene .
Synthesis Analysis
A method for preparing 3,5-dichloroaniline involves dissolving 2,4-dichloroaniline in hydrochloric acid or sulfuric acid to form 2,4-dichloroaniline hydrochloride or sulfate, then adding bromine dropwise at room temperature while stirring .Molecular Structure Analysis
The molecular weight of 2,4-Dibromo-3,5-dichloroaniline is 319.81 . The linear formula is HC6Cl2Br2NH2 .Chemical Reactions Analysis
As an aniline derivative, 2,4-Dibromo-3,5-dichloroaniline can undergo various chemical reactions. For instance, it can be used as a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .Physical And Chemical Properties Analysis
2,4-Dibromo-3,5-dichloroaniline is a solid substance . It has a molecular weight of 319.81 .Scientific Research Applications
Bioremediation in Aquifers
Chloroaniline compounds, including those structurally related to 2,4-Dibromo-3,5-dichloroaniline, are found as contaminants in aquatic and terrestrial environments. A study by Kuhn and Suflita (1989) revealed that chloroanilines can undergo biodegradation in polluted aquifers under methanogenic conditions, where microorganisms catalyze the reductive dehalogenation process. This process sequentially replaces halogens with protons, gradually transforming more complex chloroanilines into simpler forms. Such findings highlight potential bioremediation approaches for environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Synthesis and Characterization in Materials Science
In materials science, Diaz et al. (1998) synthesized and characterized various dihalogenated polyanilines, including poly(3,5-dichloroaniline), from dihaloanilines. These polymers, produced using different oxidizing agents, were analyzed for their electrical properties and structural features. This research is significant for developing materials with potential semiconductor properties and solubility in organic solvents (Diaz et al., 1998).
Environmental Monitoring and Human Health
Turci et al. (2006) conducted a study on dichloroanilines, including 3,5-dichloroaniline, to assess human exposure through diet. They developed a highly sensitive method for determining dichloroanilines in urine, which is crucial for monitoring exposure in both occupationally exposed individuals and the general population. The study emphasizes the importance of monitoring dichloroanilines due to their potential adverse effects on human health, such as endocrine disruption (Turci et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2,4-dibromo-3,5-dichloroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBANICCLVRNTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3,5-dichloroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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